CAY10505

Kinase Selectivity PI3Kγ Inhibition Isoform Profiling

CAY10505 is a dehydroxylated analog of AS-252424 offering >30-fold selectivity for PI3Kγ over PI3Kα and >600-fold over β/δ, with minimal off-target kinome activity at 1 μM. Essential for isolating PI3Kγ function without confounding pan-isoform effects. Validated as a negative control in multiple myeloma—unlike PIK3CA inhibitor BYL-719, it does not induce MM cell death—and proven to enhance eNOS phosphorylation (~70%) and NO production (~65%) in vascular models. Features a distinct furan-2-ylmethylene thiazolidinedione scaffold for SAR studies.

Molecular Formula C14H8FNO3S
Molecular Weight 289.28 g/mol
Cat. No. B7943238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10505
Molecular FormulaC14H8FNO3S
Molecular Weight289.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)F
InChIInChI=1S/C14H8FNO3S/c15-9-3-1-8(2-4-9)11-6-5-10(19-11)7-12-13(17)16-14(18)20-12/h1-7H,(H,16,17,18)/b12-7-
InChIKeyUFBTYTGRUBUUIL-GHXNOFRVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAY10505 (PI3Kγ Inhibitor) Technical Specification and Procurement Baseline


CAY10505 (CAS: 1218777-13-9, C14H8FNO3S, MW: 289.28) is a small-molecule phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor [1]. Structurally, it is the dehydroxylated analog of AS-252424, a furan-2-ylmethylene thiazolidinedione derivative . CAY10505 is utilized as a chemical probe to dissect PI3Kγ-dependent signaling in inflammation, oncology, and cardiovascular research [2].

Procurement Risk Alert: Why Pan-PI3K or Alternative Isoform Inhibitors Cannot Replace CAY10505


Direct substitution with pan-PI3K inhibitors (e.g., BKM120, BEZ235) or alternative isoform-selective inhibitors (e.g., BYL-719 for p110α, TGX-221 for p110β) is invalid for experiments requiring isolated interrogation of PI3Kγ function. While pan-inhibitors suppress all class I PI3K isoforms (α, β, δ, γ), confounding phenotypic interpretation, CAY10505 exhibits a distinct isoform selectivity window, displaying >30-fold selectivity for PI3Kγ over PI3Kα and >600-fold selectivity over PI3Kβ and PI3Kδ . Notably, CAY10505 is the dehydroxylated form of AS-252424, offering a distinct chemical scaffold for structure-activity relationship (SAR) studies compared to alternative PI3Kγ inhibitors like AS-605240 . Procurement of CAY10505 is essential for experiments in multiple myeloma or vascular biology where specific PI3Kγ inhibition is required to avoid the confounding anti-proliferative effects observed with pan-isoform blockade [1].

CAY10505 Quantitative Differentiation: Comparative Biochemical and Cellular Potency Evidence


Isoform Selectivity Profile: Quantitative Advantage of CAY10505 Over Pan-PI3K and Other Isoform Inhibitors

CAY10505 demonstrates a distinct isoform selectivity profile essential for minimizing off-target PI3K pathway suppression. In direct radiometric kinase activity assays against recombinant rat PI3K complexes, CAY10505 exhibits an IC50 of ~3.5 nM for the PI3Kγ (p110γ/p101) complex . Critically, this potency is coupled with high selectivity: it shows minimal inhibition of PI3Kα (IC50 > 1000 nM), PI3Kβ (IC50 > 800 nM), and PI3Kδ (IC50 > 600 nM) under identical assay conditions . This >170-fold to >285-fold selectivity window for PI3Kγ over other Class I isoforms is a key differentiator. In contrast, pan-PI3K inhibitors like BKM120 (Buparlisib) potently inhibit all isoforms (PI3Kα IC50: 52 nM; PI3Kβ IC50: 166 nM; PI3Kδ IC50: 116 nM; PI3Kγ IC50: 262 nM) [1], and isoform-selective inhibitors for other targets, such as TGX-221 (PI3Kβ inhibitor, IC50 5-8.5 nM) or CAL-101 (PI3Kδ inhibitor, IC50 2.5-65 nM), lack significant PI3Kγ activity [2][3]. Therefore, CAY10505 provides the highest PI3Kγ selectivity index among these comparators, enabling specific pathway dissection.

Kinase Selectivity PI3Kγ Inhibition Isoform Profiling Cancer Cell Signaling

Kinome-Wide Selectivity: CAY10505 Minimizes Off-Target Kinase Inhibition

CAY10505 was profiled against a panel of 80 diverse kinases, and it demonstrated a remarkably clean selectivity profile. It significantly inhibits only the unrelated casein kinase 2 (CK2) with an IC50 of 20 nM [1]. For all other kinases tested, including critical signaling nodes like AKT, MAPK, eNOS, and JAK, no significant inhibition was observed at a concentration of 1 μM . This contrasts sharply with many less-selective PI3K inhibitors, which often exhibit broader kinome cross-reactivity. This high degree of kinome selectivity ensures that observed cellular phenotypes are more reliably attributed to PI3Kγ inhibition.

Kinase Profiling Off-Target Effects Chemical Probe Selectivity Drug Discovery

Comparative In Vivo Efficacy: CAY10505 Matches Genetic Knockout Phenotype

In a murine model of inflammation, oral administration of CAY10505 at 10 mg/kg resulted in a 35% reduction in neutrophil recruitment [1]. Importantly, this effect is comparable to that observed in PI3Kγ-deficient mice, providing strong in vivo target engagement and functional validation of the PI3Kγ pathway [1]. This phenotypic recapitulation of a genetic knockout with a small molecule is a hallmark of a high-quality chemical probe and is not universally observed with other PI3Kγ inhibitors or pan-PI3K inhibitors, which may have additional off-target effects in vivo.

In Vivo Pharmacology Neutrophil Recruitment Inflammation Model Genetic Validation

Vascular Endothelial Function: CAY10505 Enhances eNOS Activation In Vitro

CAY10505 demonstrates a direct and quantifiable effect on vascular endothelial cell function in vitro. In rat aortic endothelial cells (RAECs), treatment with 200 nM CAY10505 enhanced phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1177 by approximately 70% within 15 minutes, as measured by Western blot . Additionally, 100 nM CAY10505 increased acetylcholine (ACh)-induced nitric oxide (NO) production by ~65% at 30 minutes . This mechanistic data directly supports its potential utility in ameliorating hypertension-associated vascular endothelial dysfunction.

Vascular Biology Endothelial Dysfunction Nitric Oxide Signaling eNOS Phosphorylation

Functional Distinction in Multiple Myeloma: CAY10505 Does Not Mimic PIK3CA Inhibition

In a comparative study of PI3K isoform-specific inhibitors in multiple myeloma (MM) cells, CAY10505 (targeting PIK3CG) failed to induce significant cell death or inhibit constitutive Akt activity, in stark contrast to the PIK3CA-specific inhibitor BYL-719 [1]. This functional distinction is critical; it demonstrates that PI3Kγ inhibition is not sufficient to disrupt survival signaling in MM cells, whereas PIK3CA inhibition is paramount [1]. This evidence validates the use of CAY10505 as a negative control tool to dissect isoform-specific contributions to cancer cell survival and highlights the importance of selecting the correct isoform inhibitor based on the biological context.

Multiple Myeloma PI3K Isoform Dependency Cancer Cell Survival Isoform-Specific Therapy

CAY10505 Application Scenarios: Validated Research Contexts for Procurement Decision-Making


Isoform-Specific Pathway Dissection in Inflammation and Immunology

Researchers investigating the specific contribution of the PI3Kγ isoform to immune cell function (e.g., neutrophil and macrophage chemotaxis, mast cell activation) can utilize CAY10505 as a chemical probe. Its high selectivity for PI3Kγ over other class I isoforms (>170-fold) and minimal off-target kinome activity at 1 μM [1] ensures that observed phenotypes, such as the 35% reduction in neutrophil recruitment seen in vivo at 10 mg/kg [2], are attributable to PI3Kγ inhibition, avoiding the confounding effects of pan-PI3K inhibitors or genetic knockouts.

Negative Control in Oncology Studies Targeting PIK3CA or Other Isoforms

In multiple myeloma (MM) or other cancer models where PIK3CA or PIK3CB are identified as critical drivers, CAY10505 serves as a highly specific negative control. A head-to-head study demonstrated that unlike the PIK3CA inhibitor BYL-719, CAY10505 (targeting PIK3CG) does not induce MM cell death or inhibit Akt signaling [3]. This validated inactivity confirms its utility in demonstrating isoform specificity of anti-tumor effects, a critical control for drug discovery programs.

Cardiovascular Research: Investigating PI3Kγ in Endothelial Function and Hypertension

CAY10505 is a validated tool for studying the role of PI3Kγ in vascular biology. In vitro, it enhances eNOS phosphorylation (Ser1177) by ~70% and NO production by ~65% in rat aortic endothelial cells . In vivo, oral administration (0.6 mg/kg) significantly increases serum nitrite/nitrate levels in hypertensive rats . These quantitative effects support its use in models of hypertension-associated endothelial dysfunction and atherosclerosis, distinct from the vascular effects of PI3Kα or PI3Kβ inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for CAY10505

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.